Efavirenz amino alcohol ethyl carbamate

Description

Historical Perspective of its Emergence in Efavirenz (B1671121) Synthetic Chemistry

The synthesis of Efavirenz, a complex molecule, has evolved since its initial development. The original synthesis reported in 1998 involved a seven-step process. seu.edu The challenge in these early synthetic routes was often the creation of the quaternary carbon center and the subsequent cyclization to form the benzoxazinone (B8607429) ring of Efavirenz. seu.edu The use of various reagents and reaction conditions in these multi-step syntheses inadvertently led to the formation of process-related impurities.

Efavirenz amino alcohol ethyl carbamate (B1207046) likely emerged as a recognized impurity as analytical methods for Efavirenz became more sophisticated, allowing for the detection and characterization of minor components in the drug substance. tandfonline.comtandfonline.com The investigation into cost-effective and efficient synthetic processes for Efavirenz also played a role in identifying and understanding the formation of such impurities. google.com Different synthetic strategies, including those employing various carbonyl-delivering agents for the cyclization step, would have different impurity profiles, with the potential for forming carbamate-related impurities like the ethyl carbamate derivative. google.com

Significance of Comprehensive Chemical Research on This Intermediate

The comprehensive chemical research on Efavirenz amino alcohol ethyl carbamate is of paramount significance for several reasons. Firstly, as a process-related impurity, its levels in the final drug product must be strictly controlled to meet regulatory standards for safety and efficacy. nih.gov The presence of unwanted chemicals, even in small amounts, can influence the therapeutic outcome and safety profile of a pharmaceutical product. nih.gov

Secondly, understanding the formation mechanism of this impurity allows for the optimization of the Efavirenz synthesis process to minimize its generation. tandfonline.comresearchgate.net This leads to a more efficient and robust manufacturing process, ensuring consistent quality of the API.

Finally, the synthesis and isolation of this compound as a reference standard are crucial for the development and validation of analytical methods. tandfonline.comsynzeal.com These reference standards are essential for accurately quantifying the impurity in batches of Efavirenz, thereby ensuring that the final product adheres to the stringent purity requirements set by pharmacopoeias and regulatory bodies. tandfonline.com

Overview of Academic Research Scope and Methodological Paradigms

Academic and industrial research on this compound primarily focuses on three areas: its synthesis, its characterization, and its analytical determination.

Synthesis: Researchers have developed methods to synthesize this compound, often for use as a reference standard in analytical testing. researchgate.net These synthetic routes provide insight into the reaction mechanisms that lead to its formation as an impurity.

Characterization: Detailed structural elucidation of this compound has been performed using a variety of spectroscopic techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the precise arrangement of atoms within the molecule.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. researchgate.net

Infrared (IR) Spectroscopy: To identify the functional groups present in the compound. researchgate.net

Analytical Determination: A significant body of research is dedicated to developing and validating analytical methods for the detection and quantification of this impurity in Efavirenz. The most common technique employed is High-Performance Liquid Chromatography (HPLC) , often coupled with UV or Mass Spectrometric detection (LC-MS). tandfonline.comtandfonline.com These methods are designed to be highly sensitive and specific, capable of separating the impurity from the main Efavirenz peak and other related substances. tandfonline.com

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (S)-ethyl 4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenylcarbamate | synthinkchemicals.comnih.govanantlabs.com |

| CAS Number | 211563-41-6 | synthinkchemicals.com |

| Molecular Formula | C₁₆H₁₅ClF₃NO₃ | synthinkchemicals.comnih.gov |

| Molecular Weight | 361.74 g/mol | nih.gov |

| Appearance | Solid (details may vary) |

Table 2: Key Research Findings on this compound

| Research Focus | Key Finding | Significance | Source(s) |

| Impurity Formation | Can be formed during the cyclization step of Efavirenz synthesis. | Understanding the mechanism allows for process optimization to minimize its presence. | tandfonline.com |

| Analytical Method | HPLC methods have been developed and validated for its quantification. | Enables accurate quality control of Efavirenz drug substance. | tandfonline.comtandfonline.com |

| Reference Standard | Synthesized and used as a reference standard for analytical purposes. | Crucial for the accurate identification and quantification of the impurity. | tandfonline.comsynzeal.com |

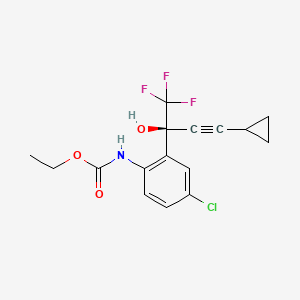

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClF3NO3/c1-2-24-14(22)21-13-6-5-11(17)9-12(13)15(23,16(18,19)20)8-7-10-3-4-10/h5-6,9-10,23H,2-4H2,1H3,(H,21,22)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIKLWWRUOKZMC-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=C(C=C1)Cl)C(C#CC2CC2)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)NC1=C(C=C(C=C1)Cl)[C@@](C#CC2CC2)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175395 | |

| Record name | Efavirenz amino alcohol ethyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211563-41-6 | |

| Record name | Efavirenz amino alcohol ethyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211563416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Efavirenz amino alcohol ethyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EFAVIRENZ AMINO ALCOHOL ETHYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCK9QPK7LI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways Leading to Efavirenz Amino Alcohol Ethyl Carbamate

Elucidation of Synthetic Routes and Strategies

The development of synthetic routes to Efavirenz (B1671121) and its intermediates has evolved significantly, driven by the need for efficiency, cost-effectiveness, and high stereochemical purity. seu.edujuniperpublishers.com The central challenge in these syntheses is the creation of the trifluoromethyl-bearing quaternary stereocenter. seu.edu

Initial, or "first-generation," syntheses of Efavirenz laid the groundwork for forming the pivotal amino alcohol intermediate. An early, practical synthesis developed by Merck researchers involved a seven-step process starting from 4-chloroaniline (B138754). juniperpublishers.comprinceton.edu

A key sequence in this early approach involved:

Protection: Acylation of 4-chloroaniline with pivaloyl chloride. juniperpublishers.com

Acylation: Treatment with ethyl trifluoroacetate (B77799) using a strong base like butyllithium (B86547) to yield 2′-amino- 5′-chloro-2,2,2-trifluoroacetophenone after hydrolysis. juniperpublishers.com

Enantioselective Alkynylation: The most critical step was the enantioselective addition of a lithium acetylide to the ketoaniline intermediate. princeton.edu This reaction, mediated by a chiral ligand such as the lithium alkoxide of (1R,2S)-N-pyrrolidinylnorephedrine, established the required stereochemistry at the quaternary carbon, producing the chiral amino alcohol. princeton.edu

The formation of the carbamate (B1207046) in the final Efavirenz drug is a cyclic benzoxazinone (B8607429). This was typically achieved by cyclizing the precursor amino alcohol using a carbonyl-delivering agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). juniperpublishers.comgoogle.com The formation of the specific ethyl carbamate intermediate would involve reacting the amino group of the chiral amino alcohol with an ethyl-containing carbonyl source, such as ethyl chloroformate.

Modern synthetic strategies have focused on improving the efficiency, safety, and environmental impact of the synthesis. These advanced methodologies often reduce the number of steps and employ more sophisticated catalytic systems.

Organocatalysis: Metal-free approaches have emerged, utilizing organocatalysts. One such method involves the enantioselective trifluoromethylation of an alkynyl ketone using the Ruppert-Prakash reagent (Me3SiCF3) and a cinchonidine-based catalyst. nih.govresearchgate.net While initial attempts yielded modest enantioselectivity (50% ee), optimization of the catalyst structure, for instance, by using a quinine-based catalyst with a butoxy group, significantly improved the enantiomeric excess to 80% ee. nih.govrsc.org

Asymmetric Autocatalysis: A particularly elegant strategy involves asymmetric autocatalysis, where the chiral amino alcohol product itself acts as a ligand to catalyze its own formation. rsc.orgthieme-connect.comnih.gov By "spiking" the reaction with a small amount of the final enantiopure product, the amount of the chiral ligand required could be drastically reduced from stoichiometric to catalytic quantities, making the process more economical. rsc.orgthieme-connect.com

Achieving high enantioselectivity in the formation of the chiral amino alcohol is the cornerstone of an effective Efavirenz synthesis. rsc.org The absolute stereochemistry of this intermediate dictates the biological activity of the final drug.

Chiral Ligand-Mediated Addition: The most widely adopted strategy involves the addition of a cyclopropylacetylene (B33242) nucleophile to a trifluoromethyl ketone precursor. nih.govacs.org The stereochemical outcome is controlled by a chiral ligand, or "chiral chaperone," which complexes with a metal salt and the reactants. thieme-connect.com

Zinc-Mediated Addition: An improved process developed at Merck utilizes a zinc-mediated enantioselective alkynylation. rsc.org The complexation of diethylzinc (B1219324) with a chiral ephedrine (B3423809) derivative and an achiral additive leads to a highly organized transition state that delivers the acetylide to one face of the ketone, affording the chiral alcohol in excellent yield (95.3%) and enantiomeric excess (>99% ee). rsc.org

Lithium-Mediated Addition: The original practical synthesis used the lithium alkoxide of (1R,2S)-N-pyrrolidinylnorephedrine to mediate the addition of lithium-cyclopropyl acetylide to a protected ketoaniline, establishing the stereocenter with high control. princeton.edu

Catalytic Enantioselective Alkynylation: More recent advances have focused on using true catalytic systems. A chiral-at-ruthenium catalyst has been successfully employed for the enantioselective alkynylation of the trifluoroethanone precursor. acs.org This system is highly efficient, achieving 99% yield and 95% ee with catalyst loadings as low as 0.2 mol %. acs.org

| Method | Key Reagents/Catalyst | Yield | Enantiomeric Excess (ee) | Reference |

| Zinc-Mediated Alkynylation | Diethylzinc, (1R,2S)-N-pyrrolidinylnorephedrine derivative | 95.3% | >99% | rsc.org |

| Lithium-Mediated Alkynylation | n-Butyllithium, (1R,2S)-N-pyrrolidinylnorephedrine | 91% | 95.5% | nih.gov |

| Ruthenium-Catalyzed Alkynylation | Δ-Ru2 catalyst, Triethylamine (B128534) | 99% | 95% | acs.org |

| Organocatalytic Trifluoromethylation | Quinine-based catalyst 11, Me3SiCF3 | 74% | 80% | nih.govrsc.org |

| Asymmetric Autocatalysis | Product E, Et2Zn, Chiral Chaperone C | 67% | >99% | thieme-connect.com |

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the key transformations is crucial for optimizing reaction conditions and improving yield and selectivity.

Alkyne Addition: The mechanism of the enantioselective addition of cyclopropylacetylene to the trifluoromethyl ketone is complex. In the zinc-mediated process, it is proposed that the reagents form a stable, complex aggregate. nih.govacs.org Characterization studies have identified a 2:2 symmetric cubic tetramer involving the zinc alkoxides of the chiral ligand and the product. nih.gov This highly ordered structure is believed to be the active catalytic species, ensuring strict stereochemical control during the addition. The efficiency and enantioselectivity of the reaction are highly sensitive to the stoichiometry of the reagents and the sequence of their addition. nih.govacs.org

Carbamation: The formation of a carbamate involves the reaction of an amine with a carbonyl-containing electrophile. The synthesis of Efavirenz amino alcohol ethyl carbamate from its corresponding amino alcohol precursor would typically proceed via nucleophilic attack of the aniline (B41778) amine onto an activated carbonyl species like ethyl chloroformate or diethyl pyrocarbonate, often in the presence of a base to neutralize the acidic byproduct. In more advanced syntheses of Efavirenz, the carbamate core is installed via an intramolecular cyclization of an aryl isocyanate intermediate, which is formed through copper catalysis. nih.gov Separately, studies on the hydrolysis of the final Efavirenz drug show that the cyclic carbamate breaks down to form the corresponding amino alcohol, confirming the chemical linkage and pathway between these structures. nih.gov

The choice of catalyst and reagents is paramount in dictating the success of the synthesis, particularly regarding yield and stereoselectivity. numberanalytics.com

Catalyst Control: In the enantioselective alkynylation, the chiral catalyst or ligand is the source of asymmetry. diva-portal.org For example, ruthenium catalysts (e.g., Δ-Ru1 and the less expensive Δ-Ru2) have proven highly effective, providing the desired propargylic alcohol intermediate in excellent yields and near-perfect enantioselectivity (up to 99.6% ee). acs.org The reaction is sensitive to air but can tolerate small amounts of water. acs.org

Reagent Stoichiometry and Control: In the stoichiometric zinc-mediated process, strict control over the amounts of each reagent is critical for optimal conversion and enantioselectivity. nih.gov Using substoichiometric amounts of diethylzinc and the chiral ligand was found to be possible through an autocatalytic process where the product itself participates in the catalytic cycle, thereby reducing waste and cost. rsc.orgthieme-connect.com

Kinetic vs. Thermodynamic Control: The selectivity in these catalytic reactions is a result of kinetic control. numberanalytics.com The catalyst lowers the activation energy for one specific reaction pathway (leading to the desired S-enantiomer) much more than the pathway leading to the R-enantiomer. numberanalytics.com This rate difference ensures that the desired product is formed almost exclusively, even if it is not the most thermodynamically stable product. numberanalytics.com The high enantiomeric excesses achieved (>99% ee) are a testament to the remarkable kinetic resolution provided by these chiral catalytic systems. rsc.orgacs.org

Kinetic and Thermodynamic Aspects of its Formation

Detailed kinetic and thermodynamic studies specifically for the formation of this compound are not extensively available in the public domain. However, the formation of carbamates from amines and acylating agents is a well-established reaction class, allowing for a general discussion of the kinetic and thermodynamic principles involved.

The reaction rate is dependent on several factors, including the nucleophilicity of the amine, the electrophilicity of the ethyl chloroformate, the nature of the solvent, and the temperature. The rate law for the reaction of amines with carbon dioxide, a related process, is often found to be first order with respect to both the amine and the electrophile. researchgate.net A similar relationship can be expected for the reaction with ethyl chloroformate. The use of a base is crucial to increase the concentration of the more reactive deprotonated amine, thereby accelerating the reaction.

Application of Green Chemistry Principles in Synthetic Development

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. The synthesis of Efavirenz and its intermediates, including this compound, is an area where these principles can be effectively applied.

Solvent Selection and Reaction Medium Optimization

The choice of solvent is a critical aspect of green chemistry as it often constitutes the largest mass component of a reaction mixture and contributes significantly to waste and environmental impact. For the synthesis of aryl carbamates, various solvents have been investigated. Research on the optimization of O-aryl carbamate synthesis has shown that acetonitrile (B52724) can be a superior solvent compared to dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). researchgate.net Dichloromethane is also commonly used for similar reactions. nih.gov The ideal solvent should have low toxicity, be recyclable, and facilitate high reaction yields and selectivity.

To illustrate the impact of solvent choice on a related reaction, the following table summarizes the optimization of solvent for a generic O-aryl carbamate synthesis.

Table 1: Solvent Optimization for a Generic O-Aryl Carbamate Synthesis

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | Acetonitrile | >95 |

| 2 | DMF | ~80 |

| 3 | DMSO | ~75 |

Data is illustrative for a related O-aryl carbamate synthesis and not specific to this compound.

Atom Economy and Waste Minimization in Laboratory Synthesis

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal atom economy is 100%, meaning all atoms of the reactants are incorporated into the final product.

For a hypothetical synthesis of this compound from (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol and ethyl chloroformate with triethylamine as a base, the atom economy can be calculated as follows:

Reactants:

Amino alcohol (C13H11ClF3NO): Molar Mass ≈ 289.68 g/mol

Ethyl chloroformate (C3H5ClO2): Molar Mass ≈ 108.52 g/mol

Triethylamine (C6H15N): Molar Mass ≈ 101.19 g/mol (used as a base, not incorporated into the product)

Product:

this compound (C16H15ClF3NO3): Molar Mass ≈ 361.74 g/mol

Byproduct:

Triethylammonium chloride (C6H16ClN): Molar Mass ≈ 137.65 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

In this case, considering the reactants that form the product and byproduct: Atom Economy (%) = (361.74 / (289.68 + 108.52 + 101.19)) x 100 ≈ 72.4%

This calculation highlights that a significant portion of the reactant mass ends up as a byproduct.

Waste minimization strategies focus on reducing the Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of product. nih.gov To minimize waste in the synthesis of this compound, several approaches can be considered:

Catalytic methods: Using a catalytic amount of a reusable base instead of a stoichiometric amount of triethylamine would significantly improve atom economy and reduce waste.

Solvent recycling: Implementing procedures to recover and reuse the reaction solvent.

Alternative reagents: Exploring greener acylating agents that have less toxic or more easily recyclable byproducts. For example, using dimethyl carbonate in the presence of a suitable catalyst could be an alternative to ethyl chloroformate.

By focusing on these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of Efavirenz (B1671121) amino alcohol ethyl carbamate (B1207046), providing detailed information from the atomic level upwards. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals.

One-dimensional NMR spectra provide the initial and most fundamental information for identifying the primary structure of the molecule. Reference standards for Efavirenz amino alcohol ethyl carbamate are typically supplied with comprehensive characterization data, including ¹H NMR and ¹³C NMR, to confirm its identity. daicelpharmastandards.comsynthinkchemicals.com

¹H NMR: The proton NMR spectrum is expected to display distinct signals corresponding to each unique proton environment. This includes the aromatic protons on the chlorophenyl ring, the characteristic signals of the ethyl carbamate group (a triplet for the methyl protons and a quartet for the methylene protons), the protons of the cyclopropyl (B3062369) ring, the hydroxyl proton, and the amide proton. The chemical shifts (δ) and coupling constants (J) are critical for assigning these protons.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Key signals would include those from the carbonyl carbon of the carbamate, the aromatic carbons (with the carbon attached to chlorine showing a characteristic shift), the quaternary carbon bonded to the trifluoromethyl and hydroxyl groups, the acetylenic carbons, the carbons of the cyclopropyl ring, and the carbons of the ethyl group.

¹⁹F NMR: The fluorine NMR spectrum is simpler and is expected to show a single signal (a singlet) corresponding to the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. Its chemical shift is a key identifier for this moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Ethyl (-CH₂CH₃) | ~1.2 (t, 3H) | ~14 |

| Ethyl (-CH₂CH₃) | ~4.1 (q, 2H) | ~61 |

| Cyclopropyl (-CH₂CH₂CH-) | ~0.5-1.5 (m, 5H) | ~0-10 |

| Aromatic (-C₆H₃Cl) | ~7.0-8.0 (m, 3H) | ~120-140 |

| Hydroxyl (-OH) | Variable | - |

| Amide (-NH) | Variable | - |

| Acetylenic (-C≡C-) | - | ~80-90 |

| Quaternary (-C(OH)CF₃) | - | ~75 (q, JC-F) |

| Trifluoromethyl (-CF₃) | - | ~124 (q, JC-F) |

| Carbonyl (C=O) | - | ~153 |

Note: Predicted values are based on typical chemical shifts for these functional groups. Actual experimental values are confirmed through analysis of the supplied reference standard. 't' denotes triplet, 'q' denotes quartet, 'm' denotes multiplet.

While 1D NMR identifies the structural fragments, 2D NMR experiments establish how these pieces are connected and their relative spatial orientation.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be used to confirm the connectivity within the ethyl group (correlation between the -CH₂- and -CH₃ signals) and within the cyclopropyl ring. It also helps in assigning the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. wikipedia.org This experiment is crucial for definitively assigning each proton signal to its corresponding carbon signal, such as linking the aromatic proton signals to their specific aromatic carbon signals and confirming the assignments for the ethyl and cyclopropyl groups. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is vital for piecing together the entire molecular puzzle. wikipedia.org Key HMBC correlations would include the correlation from the amide proton (-NH) to the aromatic ring carbons and the carbonyl carbon, and correlations from the cyclopropyl protons to the acetylenic carbons, thus connecting all the major functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, even if they are not directly bonded. NOESY is particularly useful for confirming stereochemistry and the three-dimensional structure of the molecule. researchgate.net For instance, correlations between the protons of the ethyl carbamate and the adjacent aromatic proton would help confirm their proximity.

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for an identical reference standard of the analyte. By integrating the area of a specific signal from the analyte and comparing it to the integral of a signal from a certified internal standard of known concentration, the absolute purity of the this compound can be accurately determined. Furthermore, qNMR can be employed to determine the ratio of stereoisomers if a sample contains a mixture, by comparing the integrals of signals unique to each isomer.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique that provides information on the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

HRMS provides a highly accurate measurement of the molecular mass of the parent ion. This precision allows for the determination of the elemental composition and confirmation of the molecular formula (C₁₆H₁₅ClF₃NO₃). researchgate.net The experimentally measured exact mass would be compared to the theoretical calculated mass, with a very low margin of error (typically <5 ppm), providing definitive confirmation of the molecular formula.

Table 2: Molecular Formula and Mass Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₅ClF₃NO₃ | scbt.com |

| Molecular Weight (Monoisotopic) | 361.0693 g/mol | lgcstandards.com |

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. unito.it This technique is invaluable for confirming the structure by identifying its constituent subunits. The fragmentation pattern of this compound would be expected to show characteristic losses corresponding to its functional groups.

Expected key fragmentation pathways would include:

Loss of the ethyl group (-C₂H₅) from the carbamate moiety.

Loss of carbon dioxide (-CO₂) from the carbamate.

Cleavage of the bond between the quaternary carbon and the cyclopropylacetylene (B33242) group.

Loss of a water molecule (-H₂O) from the tertiary alcohol.

Cleavage resulting in the formation of ions characteristic of the substituted chlorophenyl ring.

By analyzing these fragmentation patterns, the connectivity of the structural subunits confirmed by NMR can be further corroborated, providing a comprehensive and unambiguous structural elucidation of the molecule. nih.gov

Electrospray Ionization (ESI) and Other Ionization Techniques

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a pivotal technique for the structural elucidation of polar molecules like this compound. In positive ion mode, the molecule is expected to readily form a protonated molecular ion [M+H]⁺ due to the presence of several proton-accepting sites, including the carbamate nitrogen and the tertiary alcohol. Given the molecular formula C₁₆H₁₅ClF₃NO₃, the monoisotopic mass is 361.07 g/mol . Therefore, the protonated molecule would be observed at an m/z of approximately 362.077.

Further structural information can be obtained through tandem mass spectrometry (MS/MS) of the protonated molecular ion. The fragmentation patterns are predictable based on the functional groups present. Key expected fragmentation pathways would involve the loss of small neutral molecules such as water (H₂O) from the tertiary alcohol, and ethylene (C₂H₄) or carbon dioxide (CO₂) from the ethyl carbamate moiety. Cleavage of the bond between the aromatic ring and the propargyl alcohol side chain is also a likely fragmentation route.

Table 1: Predicted ESI-MS Fragmentation of this compound

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

| [M+H]⁺ | Protonated molecule | 362.08 |

| [M+H-H₂O]⁺ | Loss of water | 344.07 |

| [M+H-C₂H₄]⁺ | Loss of ethylene from ethyl group | 334.06 |

| [M+H-CO₂]⁺ | Loss of carbon dioxide from carbamate | 318.08 |

| [M+H-C₂H₅OH]⁺ | Loss of ethanol | 316.06 |

| [C₉H₆ClF₃NO]⁺ | Cleavage at the side chain | 252.01 |

| [C₇H₉O]⁺ | Cyclopropyl ethynyl methanol (B129727) fragment | 109.07 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in this compound. The spectra are expected to exhibit characteristic bands corresponding to the vibrations of its distinct structural motifs.

The IR spectrum is anticipated to show a broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the tertiary alcohol group, likely involved in hydrogen bonding. The N-H stretching vibration of the carbamate is expected to appear as a sharp to medium band around 3300 cm⁻¹. A strong absorption band characteristic of the C=O (carbonyl) stretching of the carbamate group should be prominent around 1720-1700 cm⁻¹.

The aromatic ring will give rise to several bands, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-N stretching of the carbamate will likely be observed in the 1250-1200 cm⁻¹ range. The presence of the trifluoromethyl (-CF₃) group will be indicated by strong absorption bands in the 1300-1100 cm⁻¹ region. The C-Cl stretching vibration is expected in the lower frequency region, typically around 800-600 cm⁻¹. The alkyne C≡C stretching vibration is often weak in the IR spectrum and may be observed around 2260-2100 cm⁻¹.

Raman spectroscopy, being complementary to IR, is particularly useful for detecting vibrations of non-polar bonds. The C≡C stretching of the cyclopropylacetylene moiety is expected to show a more intense signal in the Raman spectrum compared to the IR spectrum. The symmetric stretching of the aromatic ring around 1600 cm⁻¹ and the vibrations of the cyclopropyl group are also expected to be well-defined.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3500-3200 (broad) | 3500-3200 (weak) |

| N-H (Carbamate) | Stretching | ~3300 (medium) | ~3300 (medium) |

| C-H (Aromatic) | Stretching | 3100-3000 | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 | 3000-2850 |

| C≡C (Alkyne) | Stretching | 2260-2100 (weak) | 2260-2100 (strong) |

| C=O (Carbamate) | Stretching | 1720-1700 (strong) | 1720-1700 (medium) |

| C=C (Aromatic) | Stretching | 1600-1450 | 1600-1450 |

| C-F (CF₃) | Stretching | 1300-1100 (strong) | 1300-1100 (weak) |

| C-N (Carbamate) | Stretching | 1250-1200 | 1250-1200 |

| C-O (Alcohol/Ester) | Stretching | 1200-1000 | 1200-1000 |

| C-Cl | Stretching | 800-600 | 800-600 |

X-ray Crystallography for Solid-State Structure Determination (If Applicable)

As of the current literature survey, a single-crystal X-ray diffraction structure for this compound has not been reported in the public domain. However, based on the known structures of similar aromatic carbamates, some structural features can be inferred.

X-ray crystallography would provide definitive information on the three-dimensional arrangement of the atoms, including bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the molecule in the solid state and the nature of intermolecular interactions, such as hydrogen bonding. The tertiary alcohol and the N-H group of the carbamate are potential hydrogen bond donors, while the carbonyl oxygen and the fluorine atoms are potential acceptors. These interactions would play a crucial role in the crystal packing.

The planarity of the carbamate group is a key feature, and its orientation relative to the aromatic ring would be of significant interest. The stereochemistry at the chiral center bearing the hydroxyl and trifluoromethyl groups is (S), as dictated by its synthetic pathway from the corresponding (S)-amino alcohol. X-ray crystallography would confirm this absolute configuration. The conformation of the flexible ethyl group of the carbamate and the orientation of the cyclopropyl ring would also be determined with high precision.

Should crystallographic data become available, it would be invaluable for understanding the solid-state properties of this important synthetic intermediate and for computational modeling studies.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Properties and Electronic Structure

No publicly available studies were found that specifically detail the conformational landscape or potential tautomeric forms of Efavirenz (B1671121) amino alcohol ethyl carbamate (B1207046) through quantum chemical calculations. Such studies would be valuable for understanding the molecule's preferred three-dimensional structures and their relative energies.

There is no available research that provides a molecular electrostatic potential (MEP) map for Efavirenz amino alcohol ethyl carbamate. An MEP analysis would be instrumental in identifying the electron-rich and electron-poor regions of the molecule, offering insights into its potential intermolecular interactions.

Reaction Pathway Modeling and Transition State Analysis for Synthetic Understanding

While the synthesis of Efavirenz and its intermediates is well-documented, specific computational modeling of the reaction pathways and transition states leading to the formation of this compound as a byproduct is not described in the accessible literature. This type of analysis would clarify the energetic favorability and kinetics of its formation.

Molecular Dynamics Simulations for Conformational Landscape Exploration

No molecular dynamics simulation studies of this compound have been published. Such simulations would provide a dynamic view of the molecule's conformational flexibility and its behavior in different solvent environments over time.

Prediction of Spectroscopic Parameters from First Principles

Theoretical predictions of spectroscopic data (such as NMR, IR, or UV-Vis spectra) for this compound, derived from first-principles quantum calculations, are not available. These theoretical spectra would be a powerful tool for the unambiguous identification and characterization of this impurity.

Theoretical Insights into Intermediate Stability and Reactivity Profiles

A detailed theoretical analysis of the stability and reactivity of this compound, including calculations of frontier molecular orbitals (HOMO-LUMO) and reactivity descriptors, has not been reported in the scientific literature. This information would be crucial for understanding its chemical behavior and potential for further reactions.

Impurity Profiling and Control Strategies in Chemical Synthesis

Identification and Characterization of Process-Related Impurities and Byproducts

In the synthesis of Efavirenz (B1671121), a non-nucleoside reverse transcriptase inhibitor, the control and profiling of impurities are critical to ensure the final drug substance's quality, safety, and efficacy. synthinkchemicals.com Process-related impurities can arise from various sources, including the starting materials, intermediates, reagents, and unintended side reactions that occur during synthesis. daicelpharmastandards.com One such process-related impurity is Efavirenz Amino Alcohol Ethyl Carbamate (B1207046), chemically known as (S)-Ethyl 4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenylcarbamate. chemicea.comsynzeal.com This compound is recognized as Efavirenz USP Related Compound L. chemicea.com

These impurities are closely monitored throughout the drug's lifecycle to meet stringent regulatory guidelines set by bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). synthinkchemicals.com Reference standards for impurities such as Efavirenz Amino Alcohol Ethyl Carbamate are essential for method development, validation, and routine quality control of the active pharmaceutical ingredient (API). synthinkchemicals.comsynzeal.com

Byproducts from Competing Reaction Pathways

The formation of this compound is indicative of a competing reaction pathway involving a key synthetic intermediate. The core structure of this impurity is the "Efavirenz Amino Alcohol," a precursor in the Efavirenz synthesis pathway. daicelpharmastandards.comclearsynth.com The final step in the synthesis of Efavirenz involves the cyclization of this amino alcohol intermediate to form the characteristic benzoxazinone (B8607429) ring.

However, if the reaction conditions are not perfectly controlled, or if certain reagents are present, the amino group of the intermediate can undergo an alternative reaction. The formation of the ethyl carbamate suggests a reaction with a reagent containing an ethyl carbamoyl group, such as ethyl chloroformate. This side reaction competes with the desired intramolecular cyclization, leading to the formation of the stable carbamate byproduct. Another potential source could be the reaction with a carbamoylating agent in the presence of ethanol. The presence of such byproducts necessitates robust purification processes and sensitive analytical methods to ensure they are removed or limited to acceptable levels in the final API. A similar carbamate impurity, formed from the solvent Tetrahydrofuran (B95107) (THF), has also been synthesized and characterized, highlighting the susceptibility of the amino alcohol intermediate to side reactions. researchgate.netepa.gov

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Typical Source |

|---|---|---|---|---|

| This compound | 211563-41-6 | C16H15ClF3NO3 | 361.75 | Side reaction of amino alcohol intermediate |

| Efavirenz Amino Alcohol | 154598-58-0 | C13H11ClF3NO | 289.68 | Key synthetic intermediate |

| Efavirenz Amino Alcohol Methyl Carbamate | 211563-40-5 | C15H13ClF3NO3 | 347.72 | Side reaction of amino alcohol intermediate |

| (4-Chlorobutyl)[4-Chloro-2(4-Cyclopropyl-1,1,1-Trifluro-but-3-yn-2-ol) Phenyl] Carbamate | Not Available | C18H18Cl2F3NO3 | 438.24 | Side reaction involving THF solvent |

Isomeric Impurities and Stereoisomeric Content

Efavirenz is a chiral molecule, with the therapeutically active form being the (S)-enantiomer. sapub.orgnih.gov Consequently, the primary stereoisomeric impurity of concern is the (R)-enantiomer, also known as ent-Efavirenz. The control of stereoisomeric content is a critical aspect of quality control, as different enantiomers can have different pharmacological activities or toxicological profiles.

During synthesis, while stereoselective steps are designed to produce the desired (S)-isomer, small amounts of the (R)-isomer can be formed. Regulatory guidelines often require strict limits on the amount of the unwanted enantiomer in the final drug substance. For Efavirenz, pharmacopeial methods specify the determination of its enantiomer, referred to as Impurity K. who.int The development of stereospecific analytical methods is therefore crucial for accurately quantifying the enantiomeric purity of Efavirenz. Chiral chromatography techniques are employed to separate and quantify the (R)-Efavirenz from the much more abundant (S)-Efavirenz, with methods capable of detecting the impurity at very low levels. sapub.orgjfda-online.com A rapid isocratic chiral Ultra Performance Liquid Chromatography (UPLC) method has been developed that can detect the (R)-Efavirenz enantiomer at levels as low as 0.075 µg/mL. sapub.org

Advanced Analytical Methodologies for Purity Assessment in Research and Development Batches

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (UV, PDA, CAD, MS)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Efavirenz and its related compounds. actascientific.com Reversed-phase HPLC (RP-HPLC) methods are commonly developed for both qualitative and quantitative estimation. tandfonline.com

UV/PDA Detection: Ultraviolet (UV) detection is a standard and robust method for routine analysis. Efavirenz has a UV absorbance maximum at approximately 247 nm, which is typically used for quantification. nih.govijpras.comresearchgate.net A Photodiode Array (PDA) detector provides additional spectral information, which aids in peak identification and purity assessment by comparing the spectra of eluted peaks against a reference standard.

Mass Spectrometry (MS) Detection: Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior selectivity and sensitivity compared to UV detection. nih.gov This is particularly valuable for the trace-level determination of impurities and for structural elucidation of unknown byproducts formed during synthesis. researchgate.net LC-MS/MS methods are preferred for their shorter run times and high selectivity, enabling the quantification of Efavirenz at levels as low as 1 ng/mL in complex matrices. nih.gov

Gas Chromatography (GC) for Volatile Components and Residual Solvents (If Applicable)

While HPLC is suitable for non-volatile compounds like Efavirenz and its carbamate impurity, Gas Chromatography (GC) plays a crucial role in controlling other potential process-related impurities. Its primary application in this context is the quantification of residual solvents. Solvents such as toluene, heptane, and tetrahydrofuran (THF) are often used in the synthetic process. juniperpublishers.com Since residual solvents can pose safety risks, their levels are strictly controlled according to ICH guidelines. GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the standard technique for accurately measuring these volatile components to ensure they are below their specified limits. juniperpublishers.comnih.govmdpi.com

Supercritical Fluid Chromatography (SFC) for Chiral and Impurity Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for both chiral and achiral separations in the pharmaceutical industry. chromatographyonline.com It is particularly advantageous for the impurity profiling of Efavirenz. nih.govmolnar-institute.com

SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, which allows for faster analysis times and higher efficiency compared to HPLC. chromatographyonline.com For Efavirenz, SFC has been successfully applied to:

Chiral Separations: SFC is highly effective for separating enantiomers. It provides a robust alternative to normal-phase HPLC for quantifying the unwanted (R)-enantiomer of Efavirenz. molnar-institute.com

Impurity Profiling: SFC can offer different selectivity (orthogonality) compared to RP-HPLC. nih.govmolnar-institute.com This is beneficial because impurities that co-elute with the main peak or other impurities in an HPLC method may be well-resolved using SFC. A comparative study on a combination tablet containing Efavirenz and two other drugs demonstrated that an SFC method could resolve 15 out of 16 potential impurities and degradation products, showing a high degree of orthogonality to the RPLC method. nih.govmolnar-institute.com Key advantages of the SFC method included a more even distribution of peaks, a non-sloping baseline, and fewer system peaks. nih.gov

| Analytical Technique | Primary Application for Efavirenz Analysis | Key Advantages |

|---|---|---|

| HPLC with UV/PDA | Routine quantification of Efavirenz and known impurities. | Robust, widely available, provides spectral data for peak purity (PDA). |

| LC-MS/MS | Trace-level impurity quantification and structural identification. | High sensitivity and selectivity, definitive identification. |

| GC-MS/FID | Quantification of residual solvents and volatile impurities. | Ideal for volatile and semi-volatile compounds. |

| SFC | Chiral separation (enantiomeric purity) and orthogonal impurity profiling. | Fast analysis, high efficiency, complementary selectivity to HPLC. |

Strategies for Impurity Mitigation and Isolation in Synthetic Processes

The formation of impurities, such as this compound, is often a direct consequence of the reaction conditions employed during chemical synthesis. Therefore, optimizing these conditions is a primary strategy for minimizing the generation of byproducts. daicelpharmastandards.com The synthesis of Efavirenz typically involves the cyclization of the key intermediate, (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol, using a carbonylating agent. juniperpublishers.com The conditions of this cyclization step are critical in determining the impurity profile of the final product.

Key reaction parameters that can be optimized include:

Temperature: The formation of ethyl carbamate, in general, is known to be temperature-dependent. mdpi.comnih.gov Lowering the reaction temperature can often reduce the rate of side reactions, thereby decreasing the formation of unwanted byproducts. For the synthesis of Efavirenz, maintaining a controlled and optimized temperature profile during the addition of reagents and throughout the reaction is crucial.

Choice of Reagents: The selection of the carbonylating agent and the solvent system can significantly influence the course of the reaction and the types and quantities of impurities formed. Different carbonylating agents may have different reactivity profiles, leading to variations in the impurity profile.

pH Control: Maintaining the pH of the reaction mixture within a specific range can be critical. For instance, during the work-up phase, adjusting the pH can help to prevent the degradation of the desired product or the formation of impurities. juniperpublishers.com

Rate of Addition: The controlled, slow addition of reagents can help to maintain a low concentration of the reactant at any given time, which can disfavor the formation of certain byproducts.

The following table outlines strategies for optimizing reaction conditions to minimize the formation of this compound.

Table 2: Strategies for Optimizing Reaction Conditions

| Parameter | Strategy | Rationale |

|---|---|---|

| Temperature | Maintain low and controlled temperatures during the reaction. | Reduces the rate of side reactions leading to byproduct formation. |

| Reagent Selection | Select a carbonylating agent with high selectivity for the desired reaction. | Minimizes the formation of alternative products. |

| Solvent System | Utilize an appropriate aprotic solvent system. | Can influence the solubility of reactants and intermediates, affecting reaction pathways. |

| pH | Strict pH control during the reaction and work-up. | Prevents acid or base-catalyzed side reactions and degradation. |

For research and development purposes, as well as for the preparation of analytical reference standards, the isolation of specific impurities like this compound is necessary. synzeal.comsynthinkchemicals.com Chromatographic techniques are the most powerful and widely used methods for the purification and isolation of individual compounds from complex mixtures.

Preparative High-Performance Liquid Chromatography (Preparative HPLC) is a key technique for isolating impurities. epa.gov This method operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. By carefully selecting the stationary phase (e.g., C18) and optimizing the mobile phase composition, a high degree of separation can be achieved, allowing for the collection of highly pure fractions of the target impurity.

Column Chromatography using silica gel is another common and effective method for purification in a laboratory setting. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (a solvent or mixture of solvents). By applying the crude reaction mixture to the top of the column and eluting with a solvent gradient of increasing polarity, the individual components can be separated and collected.

The table below summarizes the key aspects of these chromatographic techniques for the isolation of this compound.

Table 3: Chromatographic Purification Techniques

| Technique | Stationary Phase | Mobile Phase | Principle of Separation |

|---|---|---|---|

| Preparative RP-HPLC | C18 or other reversed-phase material | A mixture of water and an organic solvent (e.g., acetonitrile (B52724), methanol) | Partitioning based on polarity differences. |

| Silica Gel Column Chromatography | Silica Gel | A non-polar solvent or a gradient of non-polar to polar solvents (e.g., hexane, ethyl acetate) | Adsorption based on polarity differences. |

Chemical Stability and Degradation Pathways in Non Biological Systems

Forced Degradation Studies under Various Environmental Stressors

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing the intrinsic stability of a substance. Although specific studies on "Efavirenz amino alcohol ethyl carbamate" are not detailed, the degradation behavior of efavirenz (B1671121) provides significant insights into the potential pathways through which this carbamate (B1207046) may degrade.

The hydrolysis of efavirenz has been shown to yield two primary degradation products: an amino alcohol and a quinoline (B57606) derivative. daicelpharmastandards.com Given that "this compound" contains a carbamate linkage, it is susceptible to hydrolysis under both acidic and alkaline conditions.

Under acidic conditions , the carbamate group can undergo hydrolysis to yield the corresponding amino alcohol, ethanol, and carbon dioxide. The reaction is generally slower than base-catalyzed hydrolysis.

In alkaline conditions , the carbamate is expected to be more labile. The hydroxide (B78521) ion can attack the carbonyl carbon of the carbamate, leading to the formation of the amino alcohol, ethanol, and carbonate. Studies on efavirenz have shown significant degradation in alkaline media, which suggests that related impurities like the ethyl carbamate would also be unstable.

The stability in neutral conditions is likely to be greater than under acidic or alkaline conditions, though gradual hydrolysis may still occur over time, particularly at elevated temperatures.

Table 1: Inferred Hydrolytic Degradation of this compound

| Condition | Potential Degradants |

| Acidic (e.g., 0.1 N HCl, heat) | Efavirenz Amino Alcohol, Ethanol, Carbon Dioxide |

| Neutral (e.g., Water, heat) | Gradual hydrolysis to Efavirenz Amino Alcohol |

| Alkaline (e.g., 0.1 N NaOH, heat) | Efavirenz Amino Alcohol, Ethanol, Carbonate |

Photostability studies are crucial for substances that may be exposed to light during manufacturing, storage, or use. Efavirenz itself is known to undergo photochemical degradation. The primary photochemical reaction for efavirenz involves a photodecarboxylation, leading to the formation of a quinoline derivative.

For "this compound," the chromophores present in the molecule, particularly the aromatic ring with its substituents, would absorb UV radiation. This absorption of light energy could potentially lead to several degradation pathways, including:

Photo-hydrolysis: The absorbed light energy could accelerate the hydrolysis of the carbamate linkage.

Rearrangement reactions: Similar to the parent drug, photo-induced rearrangements could occur, potentially leading to different cyclic structures.

Oxidative degradation: In the presence of oxygen, photo-oxidation can occur.

Thermal stress testing helps to understand the stability of a compound at elevated temperatures. The carbamate functional group is known to be thermally labile and can decompose to form an isocyanate and an alcohol. This is a common method for the non-phosgene synthesis of isocyanates.

Therefore, a likely thermal decomposition pathway for "this compound" would be its cleavage into the corresponding isocyanate and ethanol. Further decomposition of the resulting complex isocyanate could then lead to a variety of other products.

Oxidative degradation is typically studied using reagents such as hydrogen peroxide. The aromatic ring and the tertiary alcohol in "this compound" are potential sites for oxidation. Oxidation of the aromatic ring can lead to the formation of phenolic derivatives, which themselves can be further oxidized to quinone-type structures. The tertiary alcohol is generally resistant to oxidation under mild conditions, but under more forcing conditions, cleavage of the carbon-carbon bond adjacent to the alcohol may occur.

Identification and Structural Elucidation of Chemical Degradants

As "this compound" is itself considered an impurity and potential degradation product of efavirenz, the primary focus in the literature has been on the degradation of the parent drug. The main identified degradation products of efavirenz are the corresponding amino alcohol and a quinoline derivative. daicelpharmastandards.com

The structural elucidation of any degradants formed directly from "this compound" would require their isolation, typically by preparative chromatography, followed by characterization using spectroscopic techniques such as:

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the degradants.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed information about the chemical structure.

Infrared (IR) Spectroscopy: To identify the functional groups present.

Development of Stability-Indicating Analytical Methods for Research Materials

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. For "this compound," as an impurity of efavirenz, its separation and quantification are integral to the stability-indicating methods developed for efavirenz.

Several stability-indicating High-Performance Liquid Chromatography (HPLC) methods have been developed for efavirenz. These methods are designed to separate the parent drug from its impurities and degradation products. synzeal.com Therefore, a validated stability-indicating HPLC method for efavirenz would, by definition, be capable of resolving "this compound" from efavirenz and other known impurities.

The development of such a method for research purposes would typically involve:

Column Selection: A reversed-phase column (e.g., C18 or C8) is commonly used.

Mobile Phase Optimization: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. The pH of the buffer and the gradient or isocratic elution profile are optimized to achieve adequate separation.

Detector Selection: UV detection is common, with the wavelength chosen to maximize the response for all compounds of interest.

Method Validation: The method would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Emerging Research Directions and Future Perspectives in Synthetic Organic Chemistry

Development of Novel and More Efficient Synthetic Routes to Efavirenz (B1671121) Amino Alcohol Ethyl Carbamate (B1207046)

The traditional synthesis of Efavirenz, and by extension its intermediate Efavirenz amino alcohol ethyl carbamate, has been the subject of considerable research aimed at improving yields, reducing costs, and minimizing the use of hazardous reagents. This compound, chemically known as (S)-ethyl (4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl)carbamate, is a pivotal intermediate in the production of the antiretroviral drug Efavirenz. cymitquimica.comsynzeal.comsynthinkchemicals.com

Initial synthetic strategies for the cyclization of the precursor amino alcohol to form the benzoxazinone (B8607429) ring of Efavirenz often relied on hazardous reagents such as phosgene (B1210022). google.com Subsequent research has focused on developing safer and more efficient alternatives. One notable approach involves the use of 1,1'-carbonyldiimidazole (B1668759) as a carbonyl delivering agent. google.com However, this method can require a large excess of the reagent and utilizes tetrahydrofuran (B95107) (THF) as a solvent, which has a propensity to form explosive peroxides. google.com

More recent innovations have explored a variety of carbonylating agents to facilitate the formation of the carbamate and subsequent cyclization. These include triphosgene, diphenylcarbonate, and even urea (B33335), which presents a non-hazardous and cost-effective option. google.comnih.gov The reaction of (S)-5-Chloro-α-(cyclopropylethynyl)-2-amino-α-(trifluoromethyl) benzene (B151609) methanol (B129727) with these agents leads to the formation of the carbamate, which can then be cyclized to Efavirenz. The direct synthesis of the ethyl carbamate intermediate is a crucial step in these pathways.

The following table summarizes various reagents used for the cyclization step, which proceeds via a carbamate intermediate, highlighting the ongoing efforts to optimize this transformation.

| Reagent | Solvent(s) | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Triphosgene | Acetone/Water | -10 to -5 | Not specified | Not specified | google.com |

| Diphenylcarbonate | THF | 60 | Not specified | Not specified | google.com |

| 1,1'-Carbonyldiimidazole | THF | 55 | Not specified | Not specified | google.com |

| Phosgene | Heptane/THF | Not specified | Not specified | Not specified | google.com |

| Urea | Not specified | Not specified | Good | High | juniperpublishers.com |

Advancements in Microfluidics and Flow Chemistry for Synthesis Optimization

The adoption of microfluidics and flow chemistry represents a significant technological leap in synthetic organic chemistry, offering enhanced control over reaction parameters, improved safety, and potential for seamless scale-up. researchgate.net A concise, semi-continuous flow synthesis of racemic Efavirenz has been developed, which demonstrates the power of this technology. nih.govvapourtec.comusp.org

The principles of this flow synthesis can be directly applied to the optimization of the synthesis of this compound. By carefully controlling the reaction conditions in a microreactor, the formation of the carbamate from the parent amino alcohol and an appropriate ethyl chloroformate or a related reagent could be significantly improved in terms of yield, purity, and safety. nih.govmdpi.com

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Process Development

While specific applications of AI in the synthesis of this compound are not yet widely published, the potential is immense. AI algorithms could be trained on existing literature and patent data for Efavirenz and related compounds to:

Predict the most efficient reagents and conditions for the conversion of the amino alcohol to the ethyl carbamate, minimizing trial-and-error experimentation.

Identify novel, more sustainable synthetic pathways that avoid hazardous reagents and solvents.

Optimize reaction parameters in real-time when integrated with automated flow chemistry systems.

Exploration of its Role in the Synthesis of Novel Efavirenz Analogues and Derivatives (Purely Chemical Design)

This compound is not only a key intermediate for Efavirenz but also a valuable starting material for the synthesis of novel analogues and derivatives. The chemical structure of this compound offers several points for modification, allowing for the exploration of the structure-activity relationship (SAR) of this class of molecules.

The synthesis of various structural analogues of Efavirenz has been a subject of research, with a focus on replacing the cyclopropylacetylene (B33242) side chain. digitellinc.comseu.edu This key intermediate is expensive and its synthesis can be challenging due to ring strain in the cyclopropyl (B3062369) group. digitellinc.comseu.edu Research efforts have been directed towards synthesizing analogues with larger, less strained cycloalkyl rings, such as cyclobutyl and cyclopentyl acetylenes, to potentially improve synthetic accessibility and explore new pharmacological profiles. digitellinc.com

The following table lists some of the known related compounds and impurities of Efavirenz, which could potentially be synthesized from or in a similar manner to this compound, showcasing the chemical space being explored.

| Compound Name | CAS Number | Molecular Formula |

| Efavirenz Enantiomer | 154801-74-8 | C₁₄H₁₁ClF₃NO₂ |

| 2-Deoxo-3-desoxy Efavirenz | Not Available | C₁₅H₁₃ClF₃N |

| Chloro Cyclopropyl Efavirenz | 1322625-98-8 | C₁₄H₈Cl₂F₃NO₂ |

| Deschloro-(S)-Efavirenz | 445468-46-2 | C₁₄H₁₀F₃NO₂ |

| Efavirenz Quinoline (B57606) Analog | 391860-73-4 | C₁₃H₉ClF₃N |

| Bis(ethoxycarbonyl) Efavirenz Amino Alcohol | 2733280-20-9 | C₁₉H₁₉ClF₃NO₅ |

Data sourced from synthinkchemicals.comsimsonpharma.com

Sustainable and Eco-Friendly Synthetic Methodologies for Industrial Scalability

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals, with a focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com The industrial-scale synthesis of Efavirenz and its intermediates presents several opportunities for the implementation of more sustainable practices.

A significant step towards a greener synthesis is the replacement of toxic and hazardous reagents. For instance, the use of phosgene in the cyclization step to form the benzoxazinone ring is highly problematic due to its extreme toxicity. google.com The development of alternative, less hazardous carbonylating agents like urea represents a major advancement in this regard. juniperpublishers.com

Furthermore, the choice of solvents plays a crucial role in the environmental impact of a synthetic process. The use of solvents like tetrahydrofuran (THF), which can form explosive peroxides, and the need for dry solvents add to the cost and hazard of the process. google.com Research into solvent-free reaction conditions or the use of greener solvents is an active area of investigation. mdpi.com

Q & A

Basic: What are the primary biochemical precursors and pathways leading to ethyl carbamate formation in fermented beverages?

Ethyl carbamate (EC) forms via reactions between ethanol and urea or cyanide, catalyzed by microbial activity during fermentation. Key precursors include:

- Urea : Derived from yeast metabolism of arginine (abundant in grape must) or lactic acid bacteria (LAB) activity during malolactic fermentation (MLF) .

- Citrulline : Excreted by LAB, which converts to urea via enzymatic pathways .

- Cyanide : Found in stone fruit spirits, forming EC during distillation .

Methodological Insight : Researchers should quantify urea/citrulline levels using HPLC or enzymatic assays and correlate with EC via GC-MS .

Advanced: How can experimental designs evaluate the impact of yeast strain selection on EC accumulation?

- Variables : Compare commercial vs. wild yeast strains, nitrogen source (e.g., arginine vs. ammonium phosphate), and fermentation temperature.

- Controls : Monitor urea excretion via colorimetric assays and EC levels using GC-MS with propyl carbamate as an internal standard .

- Data Analysis : Multivariate regression to identify strain-specific metabolic traits linked to urea production .

Basic: What analytical methods are recommended for EC quantification, and what are their detection limits?

- GC-ECD/GC-NPD : Limits of detection (LOD) range from 1–5 μg/L after dichloromethane extraction .

- GC-MS : LOD of 35 μg/L using propyl carbamate as an internal standard; optimal for regulatory compliance testing .

- Sample Prep : Dilution to 5–10% alcohol content to minimize matrix interference .

Advanced: What challenges arise in studying EC metabolism across species, and how can they be addressed?

- Human vs. Rodent Models : Human CYP2E1 metabolism data are limited; use human liver microsomes to assess vinyl carbamate (DNA-reactive metabolite) formation .

- Isotopic Labeling : Track C-labeled EC in vivo via LC-MS/MS to identify metabolic intermediates .

- Ethanol Interactions : Design dose-response studies to resolve ethanol’s dual role (CYP2E1 inhibition vs. induction) .

Basic: How do international regulatory guidelines for EC in beverages differ, and what methods ensure compliance?

- Canada : Maximum limits for sake (200 µg/L), wine (30 µg/L), and spirits (150 µg/L) .

- EU/WHO : Recommends ALARA (As Low As Reasonably Achievable) principles.

- Compliance Testing : GC-MS with internal standardization (e.g., propyl carbamate) ensures precision .

Advanced: What strategies mitigate EC formation without compromising fermentation efficiency?

- Enzymatic Urea Degradation : Recombinant urease from Lactobacillus spp. reduces urea by 60–80% in wine .

- Yeast Engineering : Knockout CAR1 gene (arginase) in Saccharomyces cerevisiae to minimize urea excretion .

- MLF Modulation : Use LAB strains with low citrulline excreting capability (e.g., Oenococcus oeni) .

Basic: What are the carcinogenic risks of EC, and what animal models are used?

- IARC Classification : Group 2A (“probably carcinogenic”) based on rodent studies showing hepatomas and lung tumors .

- Rodent Models : Mice administered 10 mg/kg/day EC show dose-dependent tumorigenesis; metabolism studies use CYP2E1-knockout models .

Advanced: How do LAB contribute to EC formation, and how can their metabolic activity be controlled?

- Mechanism : LAB metabolize arginine to citrulline, which yeast converts to urea.

- Mitigation : Screen LAB strains for low arginine deiminase activity; use MLF inhibitors like lysozyme .

- Analytical Workflow : Monitor citrulline via LC-MS and correlate with EC levels post-MLF .

Basic: What role does nitrogen source (e.g., DAP) play in EC formation?

- DAP (Diammonium Phosphate) : Inhibits amino acid uptake, leaving excess arginine for urea synthesis .

- Experimental Design : Compare EC levels in fermentations supplemented with DAP vs. organic nitrogen (e.g., yeast extract) .

Advanced: How can isotopic labeling resolve contradictory data on EC carcinogenicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.